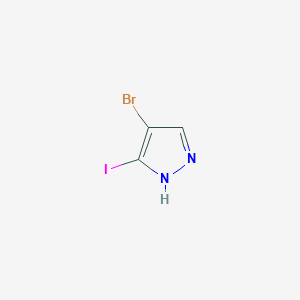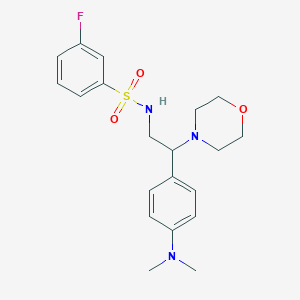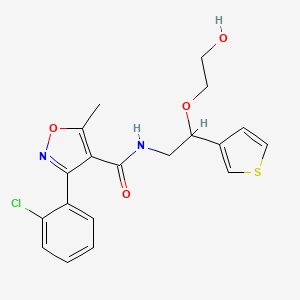![molecular formula C18H20N2O3S B2750925 [3-(4-Methylphenyl)pyrrolidin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone CAS No. 2261243-92-7](/img/structure/B2750925.png)
[3-(4-Methylphenyl)pyrrolidin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(4-Methylphenyl)pyrrolidin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone” is a compound that belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds involves a mixture of specific acids, pyrrolidine, and other chemical agents. The mixture is dissolved in a solvent like N,N-dimethylformamide and stirred at a specific temperature until the reaction is completed .Molecular Structure Analysis
The molecular structure of similar compounds has been solved using direct methods and refined by the full-matrix least-squares procedure . The crystal structure of a similar compound, namely (3-hydroxy-4-methoxyphenyl) (pyrrolidin-1-yl)methanone, has been reported .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
[3-(4-methylphenyl)pyrrolidin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-3-5-14(6-4-13)16-9-10-20(12-16)18(21)15-7-8-17(19-11-15)24(2,22)23/h3-8,11,16H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTNFQLCRWFDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonyl-5-[3-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2750845.png)

![8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2750847.png)
![6-amino-7H-benzo[e]perimidin-7-one](/img/structure/B2750849.png)






![1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one](/img/structure/B2750861.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2750862.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2750865.png)